molecular formula C9H13N3O B6618731 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol CAS No. 1253911-60-2

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol

Cat. No. B6618731
CAS RN: 1253911-60-2
M. Wt: 179.22 g/mol
InChI Key: YNDJCNXOJQMUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminopyridin-2-yl)-3-methylazetidin-3-ol, also known as AMPA, is a derivative of the azetidine ring system that is widely used in scientific research due to its unique properties. The compound has a broad range of applications, from being used as a probe for studying biochemical pathways to being used as a tool for synthesizing other compounds.

Scientific Research Applications

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol has a wide range of scientific research applications, including being used as a probe for studying biochemical pathways, as a tool for synthesizing other compounds, and as a tool for studying pharmacology. The compound has also been used to study the effects of drugs on the nervous system, as well as to study the effects of radiation on cells.

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is not entirely understood, but it is believed to act as an agonist at certain types of glutamate receptors in the brain. This is thought to lead to an increase in the activity of certain pathways in the brain, which can lead to various effects such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol are not fully understood, but it is believed to act as an excitatory neurotransmitter in the brain, leading to increased neuronal activity. This increased activity can lead to various effects, such as increased alertness, improved memory, and increased focus.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol in lab experiments is that it is relatively easy to synthesize and can be purified by recrystallization. Additionally, the compound has a wide range of scientific research applications, making it a useful tool for studying various biochemical pathways. The main limitation of using 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol in lab experiments is that it is not well understood how the compound works, and the effects of the compound on the body are not fully known.

Future Directions

For 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol research include further study of the compound’s biochemical and physiological effects, as well as the development of new synthetic methods for producing the compound. Additionally, further research could be done to explore the potential applications of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol in drug development and in the treatment of various diseases. Finally, further research could be done to explore the potential of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol as an excitatory neurotransmitter in the brain.

Synthesis Methods

The most common method of synthesizing 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is through a reaction between 5-amino-2-pyridine and 3-methylazetidine-3-ol. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, with a catalyst such as palladium or platinum. The reaction is typically carried out at room temperature, and the resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)8-3-2-7(10)4-11-8/h2-4,13H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDJCNXOJQMUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=NC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopyridin-2-yl)-3-methylazetidin-3-ol

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